Gosogliptin
Overview
Description
Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has been approved for use in Russia .
Mechanism of Action
Target of Action
Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .
Mode of Action
This compound, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that this compound may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .
Biochemical Pathways
By inhibiting DPP-4, this compound prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by this compound could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .
Pharmacokinetics
It’s known that the pharmacokinetics of this compound have been studied in subjects with renal insufficiency .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, this compound may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as the patient’s renal function
Biochemical Analysis
Biochemical Properties
Gosogliptin interacts with the enzyme Dipeptidyl peptidase 4 (DPP-4) . The nature of this interaction is not fully available .
Cellular Effects
The cellular effects of this compound are not fully available. It is known that DPP-4 inhibitors like this compound can increase insulin secretion by improving beta-cell survival and suppressing glucagon secretion .
Molecular Mechanism
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner .
Metabolic Pathways
This compound is involved in the incretin metabolic pathway . It interacts with the enzyme DPP-4, which is involved in the degradation of incretin hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gosogliptin involves several key stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-efficiency and high yield. The use of advanced purification techniques ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Gosogliptin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Gosogliptin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibition.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Primarily used in the treatment of type II diabetes. Clinical trials have shown its efficacy in reducing blood glucose levels.
Industry: Used in the development of new antidiabetic drugs and as a reference compound in pharmacological studies
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Gosogliptin is unique in its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other gliptins, this compound has shown a favorable pharmacokinetic profile and a lower risk of adverse effects. Its unique chemical structure, particularly the presence of the difluoromethyl group, contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869490-23-3 | |
Record name | Gosogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gosogliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gosogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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